molecular formula C11H12O6 B12097131 2-Formyl-3,4,5-trimethoxybenzoicacid

2-Formyl-3,4,5-trimethoxybenzoicacid

Cat. No.: B12097131
M. Wt: 240.21 g/mol
InChI Key: HBGWEMPHXCDPJT-UHFFFAOYSA-N
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Description

2-Formyl-3,4,5-trimethoxybenzoic acid is a substituted benzoic acid derivative featuring a formyl (-CHO) group at the 2-position and three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions. The formyl group enhances electrophilic reactivity, enabling participation in condensation or nucleophilic addition reactions, while the methoxy groups influence solubility and electronic properties.

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

2-formyl-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C11H12O6/c1-15-8-4-6(11(13)14)7(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3,(H,13,14)

InChI Key

HBGWEMPHXCDPJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)C=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3,4,5-trimethoxybenzoic acid typically involves the following steps:

    Methoxylation: Starting with a benzoic acid derivative, methoxylation is performed to introduce methoxy groups at the 3, 4, and 5 positions of the benzene ring. This can be achieved using methanol and a suitable catalyst under reflux conditions.

    Formylation: The introduction of the formyl group (–CHO) at the 2-position can be accomplished using a Vilsmeier-Haack reaction. This involves the reaction of the methoxylated benzoic acid with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-formyl-3,4,5-trimethoxybenzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products

    Oxidation: 2-Formyl-3,4,5-trimethoxybenzoic acid can be converted to 2-carboxy-3,4,5-trimethoxybenzoic acid.

    Reduction: The reduction product is 2-hydroxymethyl-3,4,5-trimethoxybenzoic acid.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

2-Formyl-3,4,5-trimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials and catalysts.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-formyl-3,4,5-trimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the formyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative and the biological context.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Formyl-3,4,5-trimethoxybenzoic acid -CHO (2), -OCH₃ (3,4,5) C₁₁H₁₂O₆ 240.21 (calculated) Likely intermediate for pharmaceuticals or ligands; sodium salt documented.
2-Bromo-3,4,5-trimethoxybenzoic acid -Br (2) C₁₀H₁₁BrO₅ 291.11 High polarity; used in Suzuki coupling reactions. Soluble in organic solvents.
2-Amino-3,4,5-trimethoxybenzoic acid -NH₂ (2) C₁₀H₁₃NO₅ 227.21 Precursor for anti-cancer quinazolines; forms hydrogen bonds. Melting point: 137–141°C.
3,4,5-Trimethoxybenzoic acid (TMBA) -H (2) C₁₀H₁₂O₅ 212.2 Metabolite of mescaline; used in drug synthesis. pKa ~4.5 (weaker acid than unsubstituted benzoic acid).
2,6-Diiodo-3,4,5-trimethoxybenzoic acid -I (2,6) C₁₀H₁₀I₂O₅ 479.99 Forms catemeric or dimeric crystal structures via carboxylic acid interactions.

Reactivity and Functional Group Influence

  • Formyl Group (Target Compound) : The -CHO group is electron-withdrawing, increasing the acidity of the carboxylic acid (pKa likely lower than TMBA but higher than nitro-substituted analogs). It can undergo Schiff base formation or act as a directing group in electrophilic substitution.
  • Bromo Group : Enhances electrophilicity at the 2-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine’s steric bulk may reduce solubility compared to the formyl analog .
  • Amino Group: Introduces basicity and hydrogen-bonding capability, critical for biological activity. The amino derivative is a key intermediate in anti-cancer agents .
  • Iodo Substituents : Larger atomic radius of iodine promotes unique crystal packing (catemers or dimers), impacting solid-state properties like melting points and bioavailability .

Solubility and Acidity Trends

  • Methoxy Groups: All analogs exhibit enhanced solubility in polar organic solvents (e.g., methanol, DMSO) due to methoxy groups.
  • Acidity: Electron-withdrawing groups (e.g., -CHO, -Br) increase carboxylic acid strength. The amino derivative, with an electron-donating -NH₂ group, is less acidic (pKa ~5.0) .

Q & A

Q. How does the steric environment of 3,4,5-trimethoxy substituents influence stereochemical outcomes at the formyl position?

  • Methodological Answer : The trimethoxy arrangement creates a conformational lock , directing nucleophilic attack (e.g., Grignard reagents) to the less hindered face. Use DFT-based transition-state modeling (Gaussian) to predict stereoselectivity. Experimental validation via NOESY NMR or chiral HPLC (e.g., Chiralpak IA column) .

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